molecular formula C8H7NO3 B2721601 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1783742-44-8

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No. B2721601
M. Wt: 165.148
InChI Key: ACLPXHIBSCDLOU-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a unique chemical compound. It has an empirical formula of C9H8O3 and a molecular weight of 164.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzoxazines derivatives has been achieved using conventional methods and solvent-free microwave thermolysis . It was observed that the solvent-free microwave thermolysis is a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can be represented by the SMILES string Oc1ccc2CCC(=O)Oc2c1 . The InChI key for this compound is GPJCOQPUQUEBTB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a solid compound . It has an empirical formula of C9H8O3 and a molecular weight of 164.16 . The SMILES string for this compound is Oc1ccc2CCC(=O)Oc2c1 .

Scientific Research Applications

Phytochemical Role and Ecological Impact

1,4-Benzoxazin-3(4H)-one compounds, including 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one, have been extensively researched for their bioactivity and ecological roles in plants. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them critical for plant defense mechanisms. Their potential application as natural herbicide models and their role in the ecological behavior of benzoxazinone-producing plants are notable. The degradation products of these compounds also play a significant role in chemical defense mechanisms against pests and diseases (Macias et al., 2009).

Agricultural and Crop Protection

The antimicrobial and insecticidal properties of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives contribute significantly to agricultural practices, particularly in crop protection. These compounds are integral in conferring resistance to crops against aphids and other pests, through mechanisms such as antibiosis and feeding deterrence. Their presence in crops like wheat and maize highlights their importance in breeding programs aimed at increasing aphid resistance and overall crop resilience (Niemeyer, 2008).

Antimicrobial Applications

Specific derivatives of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one have been synthesized and shown promising antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings underscore the potential of these compounds in developing new antimicrobial agents (Ozden et al., 2000).

Chemical Synthesis and Material Science

Beyond their biological roles, these compounds are also explored in chemical synthesis and material science. For instance, the synthesis of benzoxazine monomers incorporating the 1,4-benzoxazin-3(4H)-one skeleton for applications in polymer science demonstrates the versatility and utility of these compounds in developing new materials with specific properties, such as thermal curability and enhanced mechanical strength (Kiskan & Yagcı, 2007).

properties

IUPAC Name

7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPXHIBSCDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

CAS RN

1783742-44-8
Record name 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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